N-Methylvaline is a non-proteinogenic α-amino acid derivative used as a specialized building block in peptide synthesis. Its primary procurement driver is the strategic incorporation of an N-methyl group onto the valine backbone. This modification is a key tool in medicinal chemistry to overcome the inherent limitations of natural peptides, such as low metabolic stability and poor cell permeability, by introducing steric hindrance and altering hydrogen bonding capacity. Consequently, N-Methylvaline is a critical precursor for developing peptide-based therapeutics with improved pharmacokinetic profiles and enhanced biological activity.
Substituting N-Methylvaline with its parent amino acid, L-valine, is functionally inadequate for most applications. The absence of the N-methyl group in L-valine restores the amide proton, eliminating the steric shield that protects the peptide bond from enzymatic cleavage and removing the conformational constraints critical for locking a peptide into its bioactive shape. This substitution negates the primary reasons for its use: enhancing proteolytic stability and controlling peptide backbone geometry. While other N-methylated amino acids exist, the specific steric bulk of N-Methylvaline's isopropyl side chain provides a unique conformational influence that cannot be replicated by analogs with different side chains, such as N-methylalanine or N-methylleucine, making it a non-interchangeable, design-specific precursor.
Incorporating an N-methylated amino acid like N-Methylvaline fundamentally increases a peptide's resistance to enzymatic degradation. The N-methyl group provides a steric shield that physically blocks the approach of proteases to the adjacent peptide bond and disrupts the hydrogen-bonding network required for enzyme recognition. This modification can extend the in-vivo half-life of a peptide from minutes to several hours or even days, a critical factor for therapeutic viability. While specific degradation rates are sequence-dependent, the principle is a primary driver for procuring N-methylated precursors over their standard counterparts like L-valine.
| Evidence Dimension | Peptide Half-Life in Serum/Plasma |
| Target Compound Data | Incorporation of N-methylated amino acid leads to half-life of several hours to days. |
| Comparator Or Baseline | Unmodified peptide (containing L-Valine): Half-life of minutes to less than one hour. |
| Quantified Difference | Order-of-magnitude increase in metabolic stability. |
| Conditions | In vitro human serum stability assays or in vivo pharmacokinetic studies. |
This directly improves a peptide drug candidate's pharmacokinetic profile, reducing dosing frequency and increasing therapeutic efficacy.
Coupling N-Methylvaline in SPPS is more demanding than its non-methylated analog due to the increased steric hindrance and lower nucleophilicity of the secondary amine. However, this challenge is overcome through the selection of appropriate high-reactivity coupling reagents. Reagents like HATU are highly effective, while HBTU and HCTU are less so. For particularly difficult couplings, such as onto another N-methylated residue, reagents like PyBroP or specialized protocols using pre-formed acid chlorides are utilized to achieve high yields. Procuring high-purity N-Methylvaline is therefore essential for workflows that have been optimized with these specific, potent coupling agents to ensure reproducible synthesis of the target N-methylated peptide.
| Evidence Dimension | Required Coupling Reagent Efficacy |
| Target Compound Data | Requires highly active coupling reagents like HATU, PyBroP, or BEP for efficient incorporation. |
| Comparator Or Baseline | Standard L-valine can be coupled efficiently with common, less expensive reagents like HBTU/HCTU. |
| Quantified Difference | Qualitative difference in required reagent class and reaction conditions (e.g., longer coupling times or double coupling may be needed). |
| Conditions | Fmoc-based Solid-Phase Peptide Synthesis (SPPS). |
A buyer must select N-Methylvaline with the knowledge that their synthesis process must accommodate more potent (and often more expensive) coupling reagents, making precursor quality critical to avoid failed syntheses.
N-Methylvaline is an essential, non-interchangeable component of the immunosuppressant drug Cyclosporin A and its numerous analogs. The total synthesis of Cyclosporin relies on the sequential coupling of its eleven constituent amino acids, seven of which are N-methylated, including N-Methylvaline at position 11. Synthetic strategies, whether in solution or solid-phase, explicitly require Fmoc-N-Methyl-L-valine as a starting material. Attempts to substitute this residue, for example with N-Methylleucine, result in a different analog with distinct properties, demonstrating that N-Methylvaline is specified by the molecular architecture and cannot be replaced by a generic substitute.
| Evidence Dimension | Component of Target Molecule |
| Target Compound Data | Required as the specific residue at position 11 of Cyclosporin A. |
| Comparator Or Baseline | Substitution with N-Methylleucine yields (MeLeu11)cyclosporin, a distinct molecular entity. |
| Quantified Difference | Results in a different final compound with potentially altered biological activity. |
| Conditions | Total synthesis of Cyclosporin and its analogs. |
For any research or manufacturing related to Cyclosporin, procuring this exact compound is a mandatory, non-negotiable requirement of the synthetic route.
N-Methylvaline is the correct choice when the primary goal is to design peptide drug candidates with extended in-vivo half-lives. Its incorporation sterically hinders protease enzymes, preventing rapid degradation in plasma and tissues, a critical step in converting a potent but unstable peptide lead into a viable therapeutic.
This compound is an indispensable precursor for the total synthesis of Cyclosporin A and related cyclic peptides. Researchers and manufacturers in this field must procure N-Methylvaline as it is a specified, non-substitutable building block in established synthetic routes to these important immunosuppressive agents.
Use N-Methylvaline to introduce specific conformational constraints into a peptide backbone. The N-methyl group restricts dihedral angle rotation and can favor cis-amide bonds, helping to pre-organize the peptide into its bioactive conformation for improved receptor affinity and selectivity, a key strategy in rational drug design.
Irritant